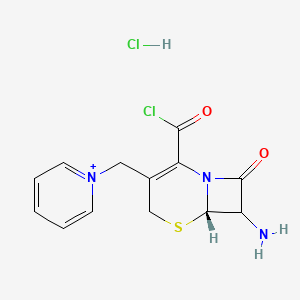
7(R)-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride typically involves multiple steps, including the formation of the cephem nucleus and subsequent modifications to introduce the amino and pyridiniomethyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to inhibit certain bacterial enzymes.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride include other cephem derivatives, such as:
- Cefotaxime
- Ceftriaxone
- Cefepime
Uniqueness
What sets 7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
96752-43-1 |
|---|---|
Molecular Formula |
C13H14Cl2N3O2S+ |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(6S)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C13H13ClN3O2S.ClH/c14-11(18)10-8(6-16-4-2-1-3-5-16)7-20-13-9(15)12(19)17(10)13;/h1-5,9,13H,6-7,15H2;1H/q+1;/t9?,13-;/m0./s1 |
InChI Key |
RJGWUZXORZOIQL-LGYSWELRSA-N |
Isomeric SMILES |
C1C(=C(N2[C@@H](S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)
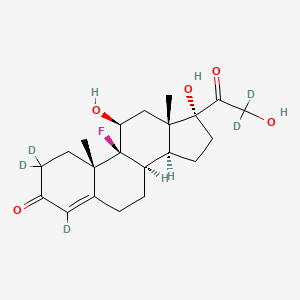

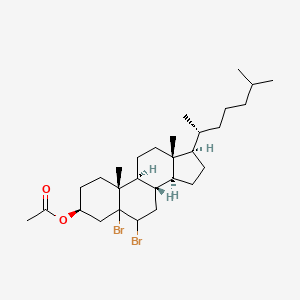
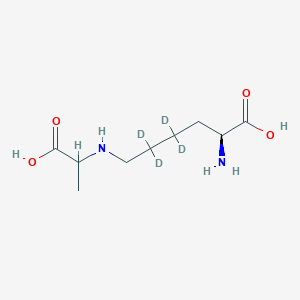
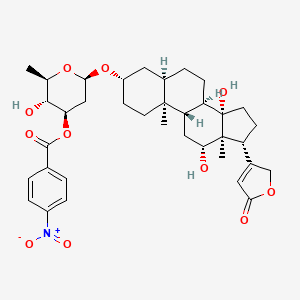
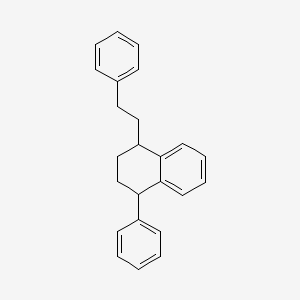
![5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)

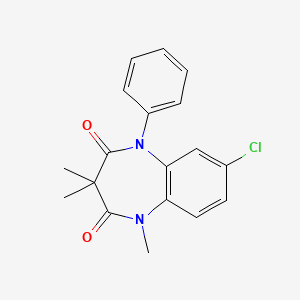
![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)
![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)

